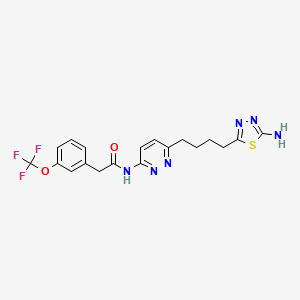

N-(6-(4-(5-氨基-1,3,4-噻二唑-2-基)丁基)吡哒嗪-3-基)-2-(3-(三氟甲氧基)苯基)乙酰胺

描述

“N-(6-(4-(5-amino-1,3,4-thiadiazol-2-yl)butyl)pyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide” is a chemical compound with the CAS Number: 1439399-45-7 . It has a molecular weight of 452.46 and its molecular formula is C19H19F3N6O2S .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19F3N6O2S/c20-19(21,22)30-14-6-3-4-12(10-14)11-16(29)24-15-9-8-13(25-26-15)5-1-2-7-17-27-28-18(23)31-17/h3-4,6,8-10H,1-2,5,7,11H2,(H2,23,28)(H,24,26,29) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .科学研究应用

基础油改良

Nessim (2017) 的研究重点介绍了吡哒嗪酮衍生物的合成,包括带有 1,3,4-噻二唑-2-基的衍生物,证明了它们作为基础油增强剂的有效抗氧化剂作用。这些化合物经过抗氧化能力测试,表明基础油的总酸值 (TAN) 有显着改善,这表明它们是工业应用的宝贵添加剂 (Nessim, 2017)。

抗癌活性

一系列研究致力于评估含有 1,3,4-噻二唑-2-基部分的化合物的抗癌特性。秦等人 (2020) 合成了含有该基团的新型吡哒嗪酮衍生物,并评估了它们对癌细胞系的抑制活性。他们的研究结果表明,特定的化合物表现出优异的抗癌活性,表明潜在的治疗应用 (Qin et al., 2020)。同样,Ekrek 等人 (2022) 合成了噻唑和噻二唑衍生物,发现某些化合物显着诱导癌细胞凋亡,为癌症治疗研究提供了另一条途径 (Ekrek et al., 2022)。

分子结构和设计

对具有 1,3,4-噻二唑-2-基的分子结构进行详细研究,促进了药物化学领域的理解。Boechat 等人 (2011) 探讨了两种乙酰胺衍生物的结构,展示了产生三维阵列并有助于化合物稳定性和反应性的相互作用 (Boechat et al., 2011)。这些知识对于设计新药和了解它们与生物靶标相互作用的分子基础至关重要。

安全和危害

作用机制

Target of Action

Glutaminase-IN-3, also known as N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide, primarily targets glutaminase , a key enzyme in glutamine metabolism . Glutaminase catalyzes the first step of glutamine metabolism, converting glutamine to glutamate .

Mode of Action

Glutaminase-IN-3 acts as an inhibitor of glutaminase . By inhibiting this enzyme, it disrupts the conversion of glutamine to glutamate, a critical step in glutamine metabolism . This disruption can effectively eliminate cancer cells and solid tumors .

Biochemical Pathways

The inhibition of glutaminase by Glutaminase-IN-3 affects several biochemical pathways. Glutamine metabolism plays a versatile role in cell metabolism, participating in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides and glutathione (GSH) . Therefore, the inhibition of glutaminase can suppress cancer growth and even induce cell death in several cancers .

Pharmacokinetics

It is known that glutaminase inhibitors like cb-839 have entered several clinical trials .

Result of Action

The inhibition of glutaminase by Glutaminase-IN-3 has significant molecular and cellular effects. It disrupts the conversion of glutamine to glutamate, a critical step in glutamine metabolism . This disruption can effectively eliminate cancer cells and solid tumors . Moreover, it can suppress cancer growth and even induce cell death in several cancers .

属性

IUPAC Name |

N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N6O2S/c20-19(21,22)30-14-6-3-4-12(10-14)11-16(29)24-15-9-8-13(25-26-15)5-1-2-7-17-27-28-18(23)31-17/h3-4,6,8-10H,1-2,5,7,11H2,(H2,23,28)(H,24,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFQBUKKIKMRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)NC2=NN=C(C=C2)CCCCC3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2397181.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2397182.png)

![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2397184.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2397192.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2397194.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2397198.png)